Diatoxanthin

Content Navigation

Rapid epoxidation of diatoxanthin in harvested algae makes crude extracts unusable for quantitative calibration. Our high-purity standard resolves this:

- Enables accurate DES index & NPQ kinetics with distinct ~10 nm spectral shift.

- Prevents dimerization errors inherent to zeaxanthin, ensuring single-step epoxidation measurement.

- Supplied stabilized under inert gas, shipped on dry ice for global delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

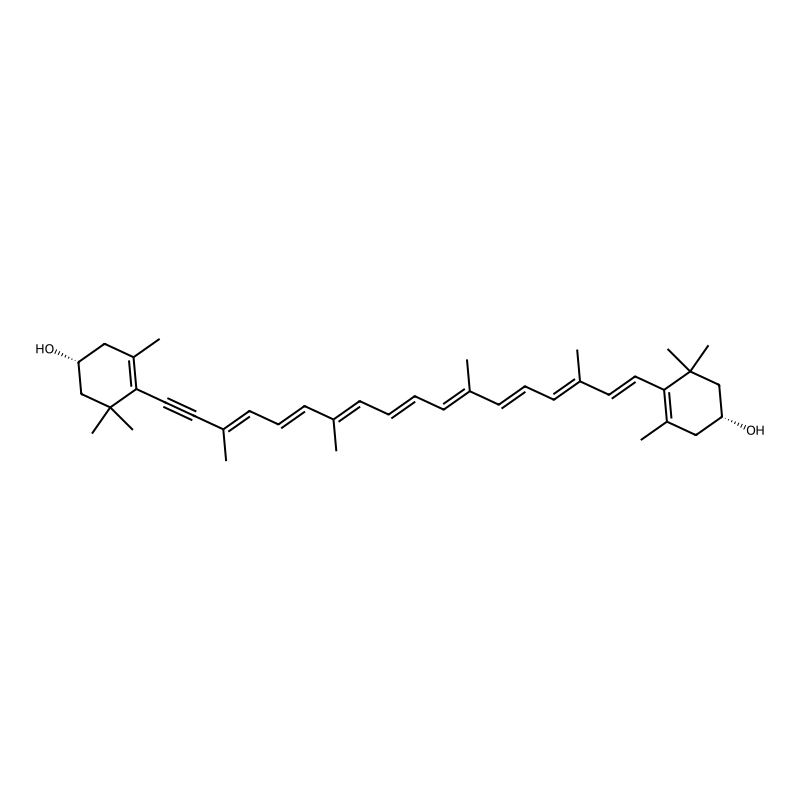

Diatoxanthin (CAS 31063-73-7) is a specialized acetylenic xanthophyll (7,8-didehydrozeaxanthin) that drives the single-step diadinoxanthin-diatoxanthin (DD-DT) photoprotective cycle in marine diatoms and dinoflagellates [1]. Unlike higher-plant carotenoids, its distinctive alkyne bond and asymmetric structure provide specific photophysical properties, including high-capacity non-photochemical quenching (NPQ) [2]. For scientific and industrial buyers, pure diatoxanthin is a critical procurement target for HPLC calibration in oceanographic pigment analysis, reference standards for de-epoxidation state (DES) monitoring, and as a specialized component in artificial photosynthesis modeling[3].

Research Fit

References

- [1] Lohr, M., & Wilhelm, C. (1999). Algae displaying the diadinoxanthin cycle also possess the violaxanthin cycle. Proceedings of the National Academy of Sciences, 96(20), 11586-11589.

- [2] Ruban, A. V., et al. (2004). The super-excess energy dissipation in diatom algae: comparative analysis with higher plants. Photosynthesis Research, 82(2), 165-175.

- [3] Luter, L., et al. (2003). Hyphenated high performance liquid chromatography-thermal lens spectrometry technique as a tool for investigations of xanthophyll. Review of Scientific Instruments, 74(1), 344-346.

Substituting diatoxanthin with its higher-plant analog, zeaxanthin, fundamentally compromises photophysical modeling because zeaxanthin’s symmetric structure allows dimerization, whereas diatoxanthin’s asymmetric acetylenic bond restricts it, resulting in a ~10 nm difference in spectral red shift and distinct excited-state dynamics [1]. Furthermore, relying on crude marine extracts is unviable for precise calibration; diatoxanthin rapidly epoxidizes back to diadinoxanthin via zeaxanthin epoxidase 3 (ZEP3) the moment light intensity drops during harvesting [2]. This extreme biological instability means that without procuring a high-purity, stabilized diatoxanthin standard, quantitative baseline measurements for HPLC retention or NPQ assays cannot be reproducibly established [3].

Substitution Risk

References

- [1] Ruban, A. V., et al. (2004). The super-excess energy dissipation in diatom algae: comparative analysis with higher plants. Photosynthesis Research, 82(2), 165-175.

- [2] Græsholt, C., et al. (2021). Zeaxanthin epoxidase 3 Knockout Mutants of the Model Diatom Phaeodactylum tricornutum Enable Commercial Production of the Bioactive Carotenoid Diatoxanthin. Marine Drugs, 19(8), 448.

- [3] Luter, L., et al. (2003). Hyphenated high performance liquid chromatography-thermal lens spectrometry technique as a tool for investigations of xanthophyll. Review of Scientific Instruments, 74(1), 344-346.

Chromatographic Resolution for Pigment Calibration

In quantitative pigment analysis, distinguishing the de-epoxidized state requires precise chromatographic separation of diatoxanthin from its precursor, diadinoxanthin. Under isocratic HPLC elution, pure diatoxanthin demonstrates a distinct retention time of 6.5 minutes, compared to 5.3 minutes for diadinoxanthin[1]. This 1.2-minute baseline resolution is critical because environmental samples contain rapidly fluctuating ratios of both pigments[2]. Procuring the pure diatoxanthin standard allows laboratories to establish exact calibration curves, achieving limits of detection (LOD) 40-80 times lower when coupled with thermal lens spectrometry compared to standard UV-Vis [1].

| Evidence Dimension | HPLC Retention Time (Isocratic Elution) |

| Target Compound Data | Diatoxanthin (6.5 minutes) |

| Comparator Or Baseline | Diadinoxanthin (5.3 minutes) |

| Quantified Difference | 1.2-minute baseline resolution |

| Conditions | Isocratic HPLC elution with thermal lens spectrometry (TLS) detection |

Guarantees accurate quantification of the marine de-epoxidation state (DES) index without peak overlap or co-elution errors, making the pure standard indispensable for analytical workflows.

Photophysical Asymmetry and Anti-Dimerization

Zeaxanthin is frequently, but incorrectly, used as a generic substitute for diatoxanthin in photoprotection models and biomimetic formulations. However, diatoxanthin possesses an asymmetric structure due to its 7,8-acetylenic bond, which restricts the conjugation of optical p-electrons to one end-group [1]. Consequently, diatoxanthin resists the dimerization commonly seen in zeaxanthin, resulting in a red shift that is approximately 10 nm smaller than that of higher-plant zeaxanthin spectra [1]. Furthermore, diatoxanthin exhibits specific absorption maxima at 427, 454, and 482 nm in acetone [2]. Procuring pure diatoxanthin is therefore mandatory for accurate optical modeling and ensuring phase stability in artificial light-harvesting complexes without dimerization-induced aggregation.

| Evidence Dimension | Spectral red shift and dimerization capacity |

| Target Compound Data | Diatoxanthin (Asymmetric, restricted dimerization, ~10 nm smaller red shift) |

| Comparator Or Baseline | Zeaxanthin (Symmetric, readily forms dimers) |

| Quantified Difference | ~10 nm reduction in spectral red shift |

| Conditions | Spectroscopic analysis of NPQ loci and pigment optical properties |

Prevents fundamental errors in artificial photosynthesis models by providing the exact asymmetric excited-state dynamics unique to marine diatoms, avoiding the dimerization artifacts of zeaxanthin.

Single-Step NPQ Efficiency

Diatoxanthin drives a single-step photoprotective mechanism (the diadinoxanthin cycle) that yields a higher quenching capacity than the two-step violaxanthin-zeaxanthin cycle found in higher plants[2]. Diatoms utilizing diatoxanthin can generate a photoprotective non-photochemical chlorophyll fluorescence quenching (NPQ) capacity that is 3 to 5 times larger than that observed in higher plants relying on zeaxanthin [1]. Because diatoxanthin achieves this energy dissipation via a single de-epoxidation step rather than two, it offers faster kinetic switching [2]. Procuring diatoxanthin allows researchers to directly integrate this rapid-response quenching molecule into advanced biomimetic materials, bypassing the kinetic bottlenecks of zeaxanthin-based systems.

| Evidence Dimension | Non-photochemical quenching (NPQ) capacity |

| Target Compound Data | Diatoxanthin-driven cycle (3 to 5 times larger NPQ capacity) |

| Comparator Or Baseline | Zeaxanthin-driven cycle (Baseline NPQ capacity in higher plants) |

| Quantified Difference | 300% to 500% increase in NPQ capacity |

| Conditions | Intermittent light regime in in vivo and biomimetic photoprotection models |

Essential for engineering advanced light-harvesting materials that require rapid, high-capacity thermal dissipation of excess light energy via a single-step mechanism.

Oceanographic HPLC Calibration

Due to the rapid back-conversion of diatoxanthin to diadinoxanthin in harvested microalgae, crude extracts cannot serve as reliable quantitative standards. Procuring pure diatoxanthin is essential for calibrating isocratic HPLC and thermal lens spectrometry (TLS) systems, enabling marine biologists to accurately calculate the de-epoxidation state (DES) index of ocean water samples [1].

Biomimetic Light-Harvesting Complexes

Diatoxanthin's asymmetric structure and acetylenic bond prevent the dimerization seen in zeaxanthin, fundamentally altering its optical p-electron conjugation[2]. Materials scientists engineering artificial photosynthesis systems must use pure diatoxanthin to accurately replicate the 3-5x higher non-photochemical quenching (NPQ) capacity characteristic of marine diatoms [2].

Xanthophyll Cycle Enzyme Assay Reference

When studying the kinetics of zeaxanthin epoxidase (ZEP3) or violaxanthin de-epoxidase (VDE) orthologs, a high-purity diatoxanthin baseline is required. Using the exact substrate allows for precise measurement of single-step epoxidation rates, distinguishing diatom-specific enzymatic activity from higher-plant multi-step pathways [3].

Application Fit Matrix

References

- [1] Luter, L., et al. (2003). Hyphenated high performance liquid chromatography-thermal lens spectrometry technique as a tool for investigations of xanthophyll. Review of Scientific Instruments, 74(1), 344-346.

- [2] Ruban, A. V., et al. (2004). The super-excess energy dissipation in diatom algae: comparative analysis with higher plants. Photosynthesis Research, 82(2), 165-175.

- [3] Græsholt, C., et al. (2021). Zeaxanthin epoxidase 3 Knockout Mutants of the Model Diatom Phaeodactylum tricornutum Enable Commercial Production of the Bioactive Carotenoid Diatoxanthin. Marine Drugs, 19(8), 448.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Use Classification

Explore Compound Types